molecular formula C8H7BrClNO B8224761 (E)-3-Bromo-N-hydroxy-2-methylbenzimidoyl chloride

(E)-3-Bromo-N-hydroxy-2-methylbenzimidoyl chloride

Cat. No.: B8224761
M. Wt: 248.50 g/mol
InChI Key: MTFWKMISVLWUGM-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Bromo-N-hydroxy-2-methylbenzimidoyl chloride is an organic compound characterized by the presence of a bromine atom, a hydroxy group, and a carboximidoyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Bromo-N-hydroxy-2-methylbenzimidoyl chloride typically involves the reaction of 3-bromo-2-methylbenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate carboximidoyl chloride, which is then converted to the final product by the addition of hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Bromo-N-hydroxy-2-methylbenzimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the carboximidoyl chloride can be reduced to an amine.

    Hydrolysis: The carboximidoyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-Bromo-N-hydroxy-2-methylbenzimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms. Its structural features make it a potential candidate for developing enzyme inhibitors or probes for biochemical assays .

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (E)-3-Bromo-N-hydroxy-2-methylbenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidoyl chloride moiety can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. The bromine atom may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-methylbenzoic acid
  • N-hydroxy-2-methylbenzenecarboximidoyl chloride
  • 3-bromo-N-hydroxybenzenecarboximidoyl chloride

Uniqueness

Compared to similar compounds, it offers a versatile platform for chemical modifications and diverse research applications .

Properties

IUPAC Name

(1Z)-3-bromo-N-hydroxy-2-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5-6(8(10)11-12)3-2-4-7(5)9/h2-4,12H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFWKMISVLWUGM-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.